Cas no 190852-26-7 (1,5-a-L-Arabinohexaose)

1,5-a-L-Arabinohexaose 化学的及び物理的性質

名前と識別子

-

- Arabinohexaose

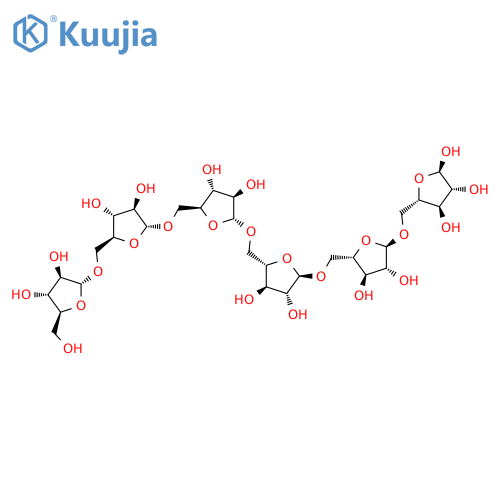

- O-alpha-L-Arabinofuranosyl-(1→5)-O-alpha-L-arabinofuranosyl-(1→5)-O-alpha-L-arabinofuranosyl-(1→5)-O-alpha-L-arabinofuranosyl-(1→5)-O-alpha-L-arabinofuranosyl-(1→5)-L-arabinose

- O-AHE

- (2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol

- 190852-26-7

- 1,5-a-L-Arabinohexaose

-

- インチ: 1S/C30H50O25/c31-1-7-13(32)20(39)26(51-7)46-3-9-15(34)22(41)28(53-9)48-5-11-17(36)24(43)30(55-11)49-6-12-18(37)23(42)29(54-12)47-4-10-16(35)21(40)27(52-10)45-2-8-14(33)19(38)25(44)50-8/h7-44H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+/m0/s1

- InChIKey: ICDSIUURRIXTJR-PNNZJLGLSA-N

- ほほえんだ: O1[C@H]([C@@H]([C@H]([C@@H]1CO[C@H]1[C@@H]([C@H]([C@H](CO[C@H]2[C@@H]([C@H]([C@H](CO)O2)O)O)O1)O)O)O)O)OC[C@H]1[C@@H]([C@H]([C@H](OC[C@H]2[C@@H]([C@H]([C@H](OC[C@H]3[C@@H]([C@H]([C@H](O)O3)O)O)O2)O)O)O1)O)O

計算された属性

- せいみつぶんしりょう: 810.26411708g/mol

- どういたいしつりょう: 810.26411708g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 14

- 水素結合受容体数: 25

- 重原子数: 55

- 回転可能化学結合数: 16

- 複雑さ: 1210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 24

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 385

- 疎水性パラメータ計算基準値(XlogP): -9.6

じっけんとくせい

- 密度みつど: 1.77±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: 微溶性(14 g/l)(25ºC)、

1,5-a-L-Arabinohexaose 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Biosynth | OA32465-50 mg |

1,5-α-L-Arabinohexaose |

190852-26-7 | 50mg |

$594.50 | 2023-01-03 | ||

| TRC | A210330-10mg |

1,5-a-L-Arabinohexaose |

190852-26-7 | 10mg |

$ 490.00 | 2022-06-08 | ||

| Biosynth | OA32465-10 mg |

1,5-α-L-Arabinohexaose |

190852-26-7 | 10mg |

$181.90 | 2023-01-03 | ||

| TRC | A210330-2.5mg |

1,5-a-L-Arabinohexaose |

190852-26-7 | 2.5mg |

$ 160.00 | 2022-06-08 | ||

| Biosynth | OA32465-20 mg |

1,5-α-L-Arabinohexaose |

190852-26-7 | 20mg |

$303.40 | 2023-01-03 | ||

| TRC | A210330-5mg |

1,5-a-L-Arabinohexaose |

190852-26-7 | 5mg |

$ 270.00 | 2022-06-08 |

1,5-a-L-Arabinohexaose 関連文献

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

1,5-a-L-Arabinohexaoseに関する追加情報

Comprehensive Analysis of 1,5-a-L-Arabinohexaose (CAS No. 190852-26-7): Structure, Applications, and Research Insights

1,5-a-L-Arabinohexaose (CAS No. 190852-26-7) is a specialized oligosaccharide belonging to the arabinose family, characterized by its unique six-sugar-unit structure and L-arabinose configuration. This compound has garnered significant attention in biochemical and pharmaceutical research due to its potential applications in prebiotic formulations, glycobiology studies, and functional food additives. Recent trends in gut microbiome research and nutraceutical development have further amplified interest in this molecule, as scientists explore its interactions with intestinal microbiota and metabolic pathways.

The structural complexity of 1,5-a-L-Arabinohexaose makes it a valuable tool for investigating carbohydrate-protein interactions, particularly in the context of immune modulation and cell signaling. Its branched hexasaccharide architecture, featuring alternating α-(1→5) linkages, distinguishes it from linear oligosaccharides and contributes to its unique physicochemical properties. Analytical techniques such as HPLC-MS and NMR spectroscopy are typically employed to characterize this compound, with purity standards exceeding 95% for research-grade material.

In the context of current health and wellness trends, 1,5-a-L-Arabinohexaose has been investigated for its potential as a low-calorie sweetener alternative and dietary fiber supplement. Studies suggest it may exhibit selective fermentation properties in the colon, promoting the growth of beneficial Bifidobacterium species while limiting pathogenic bacterial proliferation. This aligns with growing consumer demand for targeted prebiotics that support digestive health without causing bloating or discomfort.

From a commercial perspective, the synthesis of 1,5-a-L-Arabinohexaose presents both challenges and opportunities. While enzymatic synthesis methods using arabinosidases have shown promise, chemical glycosylation approaches remain important for producing gram-scale quantities. The compound's stability under various pH conditions and thermal resistance up to 120°C make it suitable for incorporation into functional beverages and bakery products, addressing industry needs for heat-stable bioactive ingredients.

Emerging research directions for CAS No. 190852-26-7 include its potential role in glycosylation engineering of therapeutic proteins and its application in drug delivery systems. The molecule's ability to form stable complexes with certain polyphenols and flavonoids has sparked interest in developing novel nutraceutical formulations with enhanced bioavailability. These developments coincide with increasing searches for "natural bioavailability enhancers" and "sugar alternatives with health benefits" across scientific databases and consumer platforms.

Quality control protocols for 1,5-a-L-Arabinohexaose emphasize rigorous testing for residual solvents, heavy metal content, and microbiological contamination, particularly when intended for food or pharmaceutical applications. Analytical certificates typically include data from HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection) to verify sugar composition and purity. Storage recommendations generally suggest desiccated conditions at -20°C for long-term preservation of the compound's structural integrity.

The global market for specialized carbohydrates like 1,5-a-L-Arabinohexaose is projected to grow significantly, driven by increasing demand in the Asia-Pacific nutraceutical sector and expanding applications in personalized nutrition. Research collaborations between academic institutions and food science companies are accelerating the translation of basic findings into commercial products, particularly in areas addressing metabolic syndrome and gut-brain axis modulation. This aligns with frequent search queries regarding "next-generation prebiotics" and "sugar derivatives with health benefits" in scientific literature and patent databases.

From a regulatory standpoint, 1,5-a-L-Arabinohexaose falls under generally recognized as safe (GRAS) classification when used in specified concentrations, though specific approvals vary by jurisdiction. Documentation requirements typically include detailed toxicological profiles and metabolic fate studies, particularly for novel food applications. The compound's non-cariogenic properties and low glycemic index make it particularly attractive for product development targeting diabetic consumers and oral health-conscious populations.

Future research directions for CAS No. 190852-26-7 may explore its potential in cosmeceutical applications, given emerging evidence of arabinose derivatives influencing skin microbiome composition. Additionally, its role in plant immunity mechanisms presents opportunities for agricultural applications, particularly in developing elicitor compounds for crop protection. These diverse potential uses reflect the growing interdisciplinary interest in specialized oligosaccharides across life science sectors.

190852-26-7 (1,5-a-L-Arabinohexaose) 関連製品

- 1806570-35-3(2',4'-Dimethyl-3'-methoxyacetophenone)

- 1354705-92-2(5-Cyclopropyl-4-iodo-1-propyl-1H-pyrazol-3-ylamine)

- 476435-22-0(N-({4-benzyl-5-(2-oxo-2-phenylethyl)sulfanyl-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide)

- 6127-18-0(4-Bromo-2-methyl-1H-indole)

- 2229215-16-9(tert-butyl N-4-(1-amino-2,2-difluoroethyl)-3-fluorophenylcarbamate)

- 2248286-16-8(Ethyl 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate)

- 343956-49-0(Diethyl 4-methylenecyclopentane-1,2-dicarboxylate)

- 1047996-01-9(L-Asparagine, N-(2,5-dimethoxyphenyl)-N2-ethyl-)

- 1805990-26-4(2,5-Dichloro-3-(difluoromethyl)-6-iodopyridine)

- 2248272-53-7(4-Bromo-5-(difluoromethyl)-2-(trifluoromethyl)-1,3-thiazole)